molecular formula C8H7Cl3N2 B7817997 6-chloro-2-(chloromethyl)-1H-imidazo[1,2-a]pyridin-4-ium;chloride

6-chloro-2-(chloromethyl)-1H-imidazo[1,2-a]pyridin-4-ium;chloride

Cat. No.: B7817997
M. Wt: 237.5 g/mol
InChI Key: CWHOCMFLFPPMHJ-UHFFFAOYSA-N
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Description

6-chloro-2-(chloromethyl)-1H-imidazo[1,2-a]pyridin-4-ium;chloride is a heterocyclic compound that contains both chlorine and nitrogen atoms within its structure. This compound is part of the imidazo[1,2-a]pyridine family, known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(chloromethyl)-1H-imidazo[1,2-a]pyridin-4-ium;chloride typically involves the chlorination of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of 2-chloromethylimidazo[1,2-a]pyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(chloromethyl)-1H-imidazo[1,2-a]pyridin-4-ium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of base.

Major Products Formed

The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, which can have various functional groups depending on the nucleophile or coupling partner used .

Scientific Research Applications

6-chloro-2-(chloromethyl)-1H-imidazo[1,2-a]pyridin-4-ium;chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-2-(chloromethyl)-1H-imidazo[1,2-a]pyridin-4-ium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2-(chloromethyl)-1H-imidazo[1,2-a]pyridin-4-ium;chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual chlorine substitution allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

6-chloro-2-(chloromethyl)-1H-imidazo[1,2-a]pyridin-4-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2.ClH/c9-3-7-5-12-4-6(10)1-2-8(12)11-7;/h1-2,4-5H,3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHOCMFLFPPMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=[N+](C=C1Cl)C=C(N2)CCl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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